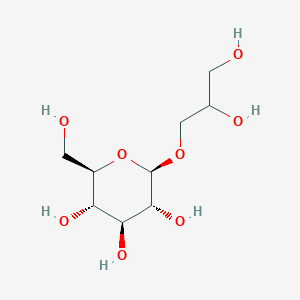

1-O-(beta-D-glucosyl)glycerol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18O8 |

|---|---|

Molecular Weight |

254.23 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4?,5-,6-,7+,8-,9-/m1/s1 |

InChI Key |

NHJUPBDCSOGIKX-MPKFMROPSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC(CO)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution of Glucosylglycerols

Microbial Sources: Cyanobacteria, Rhizobacteria, and Other Prokaryotic Systems

Glucosylglycerol is a prominent compatible solute in a wide array of prokaryotic organisms, playing a crucial role in their adaptation to osmotic stress. adipogen.comnih.govmdpi.com

Specific Genera and Species Identification in Osmotic Adaptation

The accumulation of glucosylglycerol is a key strategy for many microorganisms to survive in high-salt environments. mdpi.com Moderately salt-tolerant cyanobacteria, often found in marine environments, predominantly accumulate glucosylglycerol to counteract the osmotic pressure of their surroundings. mdpi.comnih.gov

Several specific genera and species have been identified for their reliance on glucosylglycerol for osmotic adaptation:

Cyanobacteria:

Synechocystis sp. PCC 6803 : This model cyanobacterium extensively studied for its salt acclimation mechanisms, synthesizes and accumulates glucosylglycerol in response to increased salinity. frontiersin.orgmicrobiologyresearch.org The synthesis is a two-step enzymatic process, and the organism also possesses a transport system to take up glucosylglycerol from the environment. frontiersin.orgmicrobiologyresearch.org The degradation of glucosylglycerol is facilitated by the enzyme glucosylglycerol hydrolase A (GghA), which is crucial when the external salinity decreases. frontiersin.orgmicrobiologyresearch.org

Microcystis firma : This freshwater cyanobacterium also accumulates glucosylglycerol when subjected to salt shocks. microbiologyresearch.org

Oscillatoria sp. : The isomer 2-O-(α-D-Glucopyranosyl)glycerol has been isolated from this marine blue-green alga. medchemexpress.com

Nostoc muscorum : This freshwater cyanobacterium has been found to produce glucosylglycerol, suggesting a higher salt tolerance than typically expected for a freshwater species. ua.pt

Other cyanobacteria, particularly those adapted to marine environments, rely on glucosylglycerol as their primary osmolyte. mdpi.com

Rhizobacteria and other heterotrophic bacteria:

Pseudomonas mendocina : This salt-tolerant bacterium accumulates glucosylglycerol as a major compatible solute in response to osmotic stress. nih.gov It has been identified in both the type strain and other isolates. nih.govresearchgate.net

Pseudomonas pseudoalcaligenes : This species also accumulates glucosylglycerol. nih.gov

Stenotrophomonas rhizophila : A rhizobacterium that produces glucosylglycerol under salt stress conditions. researchgate.net

Marinobacter salinexigens : This salt-tolerant heterotrophic bacterium possesses a novel pathway for glucosylglycerol catabolism. nih.gov

| Microorganism | Type | Role of Glucosylglycerol | References |

|---|---|---|---|

| Synechocystis sp. PCC 6803 | Cyanobacterium | Primary compatible solute for salt acclimation | frontiersin.orgmicrobiologyresearch.orgmicrobiologyresearch.org |

| Microcystis firma | Cyanobacterium | Accumulated in response to salt shock | microbiologyresearch.org |

| Oscillatoria sp. | Cyanobacterium | Source of 2-O-(α-D-Glucopyranosyl)glycerol | medchemexpress.com |

| Nostoc muscorum | Cyanobacterium | Produced as a compatible solute | ua.pt |

| Pseudomonas mendocina | Rhizobacterium | Major compatible solute for osmotic adaptation | nih.govresearchgate.net |

| Pseudomonas pseudoalcaligenes | Bacterium | Accumulates for osmotic adaptation | nih.gov |

| Stenotrophomonas rhizophila | Rhizobacterium | Produced under salt stress | researchgate.net |

| Marinobacter salinexigens | Bacterium | Possesses a catabolic pathway for glucosylglycerol | nih.gov |

Plant Systems: Terrestrial and Aquatic Species

The presence of glucosylglycerols is not limited to the microbial world; they are also found in various plant species, particularly those adapted to extreme environments. adipogen.comcabidigitallibrary.org

Identification in Extremophilic and Stress-Tolerant Flora (e.g., Resurrection Plants)

Resurrection plants are a unique group of angiosperms capable of withstanding extreme dehydration. frontiersin.orgfrontiersin.org One such plant, Myrothamnus flabellifolia , a small shrub native to southern Africa, is the only known land plant to accumulate significant amounts of glucosylglycerol in response to drought stress. adipogen.comcabidigitallibrary.orgdntb.gov.ua This accumulation is a key component of its desiccation tolerance mechanism. frontiersin.org While the synthesis mechanism in this plant is not fully understood, the presence of the 2-alpha-GG isomer has been confirmed. adipogen.comcabidigitallibrary.org

Occurrence in Algal Species

Glucosylglycerol is a known osmolyte in blue-green algae (cyanobacteria). adipogen.com Marine algae, in particular, utilize carbohydrate derivatives like glucosylglycerol to cope with the high salinity of their environment. researchgate.net

Glucosylglycerol Isomers as Specific Plant Metabolites (e.g., Arabidopsis thaliana, Brassica napus)

The specific isomer, 2-O-(beta-D-glucosyl)glycerol, has been identified as a metabolite in the model plant Arabidopsis thaliana and the crop species Brassica napus (rapeseed). nih.gov The presence of this beta-isomer in these higher plants distinguishes it from the more commonly found alpha-isomers in microorganisms. chemicalbook.com While glucosinolates are well-studied secondary metabolites in Brassica species, the role of 2-O-(beta-D-glucosyl)glycerol in their metabolism is an area of ongoing research. frontiersin.org

| Plant Species | Type | Identified Glucosylglycerol Isomer/Role | References |

|---|---|---|---|

| Myrothamnus flabellifolia | Resurrection Plant | Accumulates 2-alpha-GG under drought stress | adipogen.comcabidigitallibrary.org |

| Blue-green algae (Cyanobacteria) | Algae | Osmolyte for salt tolerance | adipogen.com |

| Arabidopsis thaliana | Higher Plant | Metabolite (2-O-(beta-D-glucosyl)glycerol) | nih.gov |

| Brassica napus | Higher Plant | Metabolite (2-O-(beta-D-glucosyl)glycerol) | nih.gov |

Presence as a Metabolite in Other Biological Matrices (excluding human clinical context)

Beyond its role as a primary osmolyte, 1-O-(beta-D-glucosyl)glycerol and its isomers are part of the broader metabolic network in various biological systems. For instance, in cyanobacteria, ADP-glucose is a precursor not only for glycogen (B147801) synthesis but also for the osmoprotectant glucosylglycerol. oup.com Metabolomic studies of cyanobacteria like Nostoc muscorum have detected glucosylglycerol among a complex array of metabolites, with its concentration changing over the culture period. ua.pt This indicates its integration into the central carbon and energy metabolism of these organisms.

Biosynthetic Pathways and Metabolic Regulation of Glucosylglycerols

Enzymatic Biosynthesis Pathways

The enzymatic creation of glucosylglycerols primarily relies on the action of glycosyltransferases. mdpi.com These enzymes facilitate the transfer of a glucosyl moiety from a donor substrate to an acceptor, in this case, glycerol (B35011). The specific pathway and enzymes involved can vary, leading to different isomers of glucosylglycerol.

Glycosyltransferases are a broad family of enzymes that catalyze the formation of glycosidic bonds. Several distinct types of these enzymes have been harnessed for the synthesis of glucosylglycerols.

Sucrose (B13894) phosphorylase (SucP; EC 2.4.1.7) is a key enzyme in the biocatalytic production of α-glucosylglycerol (α-GG). srce.hrftb.com.hr It catalyzes the reversible conversion of sucrose and inorganic phosphate (B84403) into α-D-glucose-1-phosphate (G1P) and fructose (B13574). srce.hrd-nb.info In the context of GG synthesis, SucP employs a transglucosylation mechanism. This process involves two main steps: the formation of a glucosyl-enzyme intermediate from a donor substrate like sucrose, followed by the transfer of the glucosyl group to an acceptor molecule, such as glycerol. srce.hr

This reaction is highly regioselective, primarily yielding 2-O-α-D-glucopyranosyl-sn-glycerol. srce.hr The efficiency of this transglucosylation is notable, as it often outcompetes the hydrolysis of the glucosyl-enzyme intermediate by water. srce.hr Research has demonstrated that using sucrose as the glucosyl donor leads to a more efficient reaction with glycerol compared to using G1P. srce.hr The enzyme does not require cofactors for its activity. srce.hr SucP from various bacterial sources, including Leuconostoc mesenteroides and Bifidobacterium adolescentis, has been successfully used for GG production. srce.hr High yields of up to 90% have been achieved by using a molar excess of glycerol. srce.hrftb.com.hr

Table 1: Research Findings on Sucrose Phosphorylase (SucP)-Mediated α-Glucosylglycerol Synthesis

| Enzyme Source | Substrates | Key Findings | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Leuconostoc mesenteroides | Sucrose, Glycerol | Catalyzes regioselective glucosylation of glycerol. | 2-O-α-D-glucopyranosyl-sn-glycerol (α-GG) | ~90% | srce.hrftb.com.hr |

| Leuconostoc mesenteroides ATCC 12291 (mutants) | Sucrose, Glycerol | Mutants T219L and Mut4 showed improved thermostability and produced higher concentrations of α-GG. | α-D-glucosylglycerol (α-GG) | 195.8 ± 13.1 g/L (Mut4) | d-nb.info |

| Bifidobacterium adolescentis | Sucrose, Glycerol | Crystal structure reveals conformational flexibility in the acceptor binding site. | α-Glucosylated compounds | - | srce.hr |

Amylosucrase (ASase; E.C. 2.4.1.4) is another versatile enzyme capable of synthesizing glucosylglycerol. jmb.or.kr This enzyme hydrolyzes sucrose into glucose and fructose and can simultaneously transfer the released glucose to acceptor molecules containing hydroxyl (-OH) groups, such as glycerol, to form new glycoconjugates. jmb.or.kr

Amylosucrase from Deinococcus geothermalis (DGAS) has been used in a two-step reaction to create unnatural glycosides of β-glucosylglycerol. koreascience.krnih.gov In this process, β-GG, previously synthesized by a β-glycosidase, acts as an acceptor for the DGAS-catalyzed transfer of a glucose unit from sucrose. koreascience.krnih.gov Similarly, amylosucrase from Methylobacillus flagellatus KT has been shown to catalyze the transglycosylation of glycerol using sucrose as the donor, producing α-linked glucosylglycerol isomers. riss.kr The reaction products were identified as (2S)-1-O-α-D-glucosyl-glycerol and 2-O-α-D-glucosyl-glycerol. riss.kr

In many microorganisms, particularly cyanobacteria, the biosynthesis of glucosylglycerol occurs via a two-step pathway involving a phosphorylated intermediate. nih.govfrontiersin.org This pathway is catalyzed by two distinct enzymes: glucosylglycerol-phosphate synthase (GgpS) and glucosylglycerol-phosphate phosphatase (GgpP). nih.govfrontiersin.org

The first enzyme, GgpS (EC 2.4.1.213), is a glucosyltransferase that catalyzes the synthesis of a phosphorylated precursor. frontiersin.orgwikipedia.org Specifically, it transfers a glucosyl group from a nucleotide-activated sugar donor, such as ADP-glucose, to a glycerol-3-phosphate acceptor. nih.govwikipedia.org

ADP-glucose + sn-Glycerol 3-phosphate ⇌ 2-(β-D-glucosyl)-sn-glycerol 3-phosphate + ADP wikipedia.org

The resulting intermediate, 2-(β-D-glucosyl)-sn-glycerol 3-phosphate, is then dephosphorylated by the second enzyme, GgpP, a specific phosphatase, to yield the final glucosylglycerol product. nih.govfrontiersin.org This two-step process is a common strategy in nature for the synthesis of various compatible solutes. asm.org The genes encoding these two enzymes, ggpS and ggpP, are often found together in the genomes of GG-producing cyanobacteria. nih.gov

A similar pathway exists for the synthesis of glucosylglycerate (GG), involving glucosyl-3-phosphoglycerate synthase (GpgS) and glucosyl-3-phosphoglycerate phosphatase (GpgP), which utilize 3-phosphoglycerate (B1209933) as the acceptor instead of glycerol-3-phosphate. asm.orgoup.comresearchgate.net

The synthesis of β-linked glucosylglycerol (β-GG) can be achieved through the transglycosylation activity of β-glycosidases. koreascience.krnih.gov These enzymes, which typically hydrolyze glycosidic bonds, can be used in a kinetically controlled process to form new glycosides when a suitable acceptor molecule is present at a high concentration. nih.gov

For instance, the thermostable β-glycosidase CelB from Pyrococcus furiosus has been used to produce β-GG from donors like cellobiose (B7769950) and glycerol as the acceptor. nih.govresearchgate.net This reaction yielded a mixture of products, primarily 1-O-β-D-glucopyranosyl-rac-glycerol (79%) and 2-O-β-D-glucopyranosyl-sn-glycerol (21%). nih.govresearchgate.net Similarly, β-glycosidase from Sulfolobus shibatae (SSG) catalyzed a transglycosylation reaction using cellobiose as the donor and glycerol as the acceptor, producing a 56% yield of β-GGs. koreascience.krnih.gov This demonstrates the utility of β-glycosidases in generating the β-anomer of glucosylglycerol. koreascience.krnih.gov

Table 2: Research Findings on β-Glycosidase-Mediated β-Glucosylglycerol Synthesis

| Enzyme Source | Substrates | Key Findings | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Pyrococcus furiosus (CelB) | Cellobiose, Glycerol | Continuous flow synthesis in a microreactor at 70°C. | 1-O-β-D-glucopyranosyl-rac-glycerol (79%), 2-O-β-D-glucopyranosyl-sn-glycerol (21%) | ~60% (based on cellobiose converted) | nih.govresearchgate.net |

| Sulfolobus shibatae (SSG) | Cellobiose, Glycerol | Catalyzed transglycosylation to produce a mixture of β-GGs. | β-D-glucopyranosyl-(1→1/3)-D-glycerol, β-D-glucopyranosyl-(1→2)-D-glycerol | 56% | jmb.or.krkoreascience.krnih.gov |

The efficiency and outcome of glucosylglycerol biosynthesis are heavily dependent on the choice of substrates and the presence of any necessary co-factors.

For enzymes like sucrose phosphorylase and amylosucrase, sucrose is the preferred and inexpensive glucosyl donor. mdpi.comd-nb.infojmb.or.kr The acceptor is glycerol, and the yield of the reaction can often be improved by increasing the molar ratio of glycerol to sucrose. srce.hrftb.com.hr For example, with SucP, using a twofold molar excess of glycerol significantly enhances the yield. srce.hrftb.com.hr Sucrose phosphorylase is notable for not requiring any cofactors for its activity. srce.hr

In the GpgS/GpgP pathway, the substrates are more specific. GpgS utilizes an activated sugar, typically a nucleoside diphosphate (B83284) glucose like ADP-glucose or UDP-glucose, as the glucosyl donor and 3-phosphoglycerate (3-PGA) as the acceptor. oup.com The subsequent phosphatase step by GpgP does not require a co-factor but acts on the phosphorylated intermediate. asm.orgoup.com

Table 3: Substrate and Co-factor Requirements for Different Enzymatic Pathways

| Enzyme/Pathway | Glucosyl Donor | Acceptor | Co-factors | Key Optimization Parameters | Reference |

|---|---|---|---|---|---|

| Sucrose Phosphorylase (SucP) | Sucrose, α-D-glucose-1-phosphate | Glycerol | None | Molar ratio of glycerol to sucrose | srce.hrd-nb.info |

| Amylosucrase (ASase) | Sucrose | Glycerol, β-Glucosylglycerol | None | Substrate concentrations, pH, temperature | jmb.or.kr |

| GpgS/GpgP Pathway | NDP-glucose (e.g., ADP-glucose) | 3-Phosphoglycerate (3-PGA) | None for GpgP; GpgS uses activated sugar | - | asm.orgoup.com |

| β-Glycosidase | Cellobiose, oNPGlc | Glycerol | None | Glycerol concentration, pH, temperature | jmb.or.krnih.gov |

Glycosyltransferase-Mediated Mechanisms

Glucosylglycerol-Phosphate Synthase (GpgS) and Glucosyl-3-Phosphoglycerate Phosphatase (GpgP) Pathways

Regulation of Glucosylglycerol Biosynthesis in Response to Environmental Stimuli

The synthesis of 1-O-(beta-D-glucosyl)glycerol, hereafter referred to as glucosylglycerol (GG), is a tightly regulated process, primarily initiated as a protective measure against various environmental challenges. Microorganisms capable of producing GG have developed sophisticated systems to control its accumulation in response to external cues, ensuring cellular integrity and survival under adverse conditions.

The accumulation of compatible solutes is a widespread strategy among microorganisms to counteract the deleterious effects of high external osmolarity. nih.gov In many moderately salt-tolerant cyanobacteria and certain heterotrophic bacteria, glucosylglycerol is the principal compatible solute synthesized in response to osmotic or salt stress. nih.govnih.govresearchgate.netfrontiersin.orgnih.gov Its accumulation allows the cell to balance the internal and external osmotic potential, thereby maintaining cell turgor and enabling metabolic activity and growth under hyperosmotic conditions. frontiersin.orgnih.gov

The cellular response to a sudden increase in external salinity (osmotic upshock) is a multi-phasic process. nih.gov Initially, there is an influx of inorganic ions, which is then followed by an adjustment of the intracellular ion composition. nih.gov For long-term adaptation, these inorganic ions are largely replaced by the de novo synthesis of compatible solutes like GG. nih.gov

The biosynthesis of GG from central metabolites is a two-step enzymatic pathway. frontiersin.orgfrontiersin.orgnih.gov This process is catalyzed by two key enzymes whose induction and activation are critical components of the osmotic stress response.

Glucosylglycerol-phosphate synthase (GgpS): This enzyme catalyzes the initial, rate-limiting step, which is the condensation of ADP-glucose and glycerol 3-phosphate to form glucosylglycerol phosphate (GGP). frontiersin.orgnih.govmicrobiologyresearch.org

Glucosylglycerol-phosphate phosphatase (GgpP): This enzyme subsequently dephosphorylates the GGP intermediate to yield the final product, glucosylglycerol. frontiersin.orgfrontiersin.orgnih.gov

In organisms such as the cyanobacterium Synechocystis sp. PCC 6803, both GgpS and GgpP are present at basal levels in low-salt environments but remain largely inactive. frontiersin.orgnih.gov Upon exposure to a salt shock, these enzymes are rapidly activated. frontiersin.orgmicrobiologyresearch.org This activation can be triggered in vivo by hypertonic conditions and can also be replicated in vitro by the addition of NaCl during enzyme extraction, indicating that inorganic ions act as direct modulators of the pathway. nih.govmicrobiologyresearch.org

Table 1: Glucosylglycerol Biosynthetic Pathway

| Step | Enzyme | Substrates | Product | Organism Group |

| 1 | Glucosylglycerol-phosphate synthase (GgpS) | ADP-glucose + Glycerol 3-phosphate | Glucosylglycerol phosphate (GGP) | Cyanobacteria, Heterotrophic Bacteria |

| 2 | Glucosylglycerol-phosphate phosphatase (GgpP) | Glucosylglycerol phosphate (GGP) | Glucosylglycerol (GG) | Cyanobacteria, Heterotrophic Bacteria |

| 1 & 2 | GgpPS (Bifunctional fusion enzyme) | ADP-glucose + Glycerol 3-phosphate | Glucosylglycerol (GG) | Some Heterotrophic Bacteria (e.g., Azotobacter vinelandii) |

The accumulation of compatible solutes is a key adaptive mechanism not only for osmotic stress but also for challenges like desiccation (drought) and temperature fluctuations. nih.govacademicjournals.orgnih.gov Glucosylglycerol, often in conjunction with other solutes like sucrose and trehalose, contributes significantly to tolerance against these general stresses. nih.gov The protective function of GG has been demonstrated in vitro, where it effectively shields enzymes and cellular membranes from denaturation. cabidigitallibrary.org

The role of GG in conferring tolerance to desiccation is particularly evident from studies involving genetic engineering. When the ggpPS gene from the bacterium Azotobacter vinelandii, which encodes a bifunctional enzyme with both GgpS and GgpP activity, was expressed in plants like Arabidopsis thaliana and potato, the transgenic plants accumulated GG. nih.govcabidigitallibrary.org This accumulation resulted in significantly improved tolerance to drought and salt stress conditions, confirming the direct protective role of GG in mitigating water-deficit stress. nih.govnih.govcabidigitallibrary.org While the response to low temperature often involves changes in membrane fluidity through enzymes like fatty acid desaturases, the accumulation of compatible solutes like GG provides a complementary protective strategy against a range of environmental stresses. academicjournals.org

The regulation of glucosylglycerol synthesis is a highly sophisticated process involving control at the transcriptional, post-transcriptional, and post-translational (biochemical) levels to ensure that GG accumulation is proportional to the level of stress. frontiersin.orgnih.gov The primary target for this multi-layered regulation is the GgpS enzyme and its corresponding gene, ggpS. frontiersin.org

Transcriptional Control: The expression of the ggpS gene is strongly induced by salt stress. microbiologyresearch.orgmdpi.com In the model cyanobacterium Synechocystis sp. PCC 6803, several regulatory proteins modulate ggpS transcription. frontiersin.org The gene is constitutively expressed at a low level under non-stress conditions, but its transcription increases significantly following a salt shock. nih.govasm.org Key transcriptional regulators include:

GgpR: A small protein that acts as a repressor of ggpS expression in low-salt conditions. frontiersin.orgfrontiersin.org

LexA: A transcriptional repressor that negatively controls several genes involved in salt stress responses, including ggpS. frontiersin.orgresearchgate.net

SigF and SigB: Alternative sigma factors that are important for the proper expression of ggpS and subsequent acclimation to high salt concentrations. frontiersin.orgwiley.com

Post-Transcriptional Control: Regulation also occurs after the gene has been transcribed. In Synechocystis, a small regulatory RNA named IsaR1 has been found to interact with the ggpS messenger RNA (mRNA), adding another layer of control over the amount of GgpS protein that is synthesized. frontiersin.org

Post-Translational Control: Perhaps the most critical level of regulation for rapid response is the direct biochemical modulation of GgpS activity. Even under low-salt conditions, a significant pool of inactive GgpS protein is maintained in the cell. frontiersin.orgnih.govasm.org Upon osmotic shock, the influx of inorganic ions like Na+ leads to the immediate activation of this pre-existing GgpS pool. frontiersin.orgasm.org One proposed mechanism for this activation is the disruption of an electrostatic interaction between the GgpS protein and polyanions like DNA; in low salt, GgpS is bound and inactive, while high salt concentrations cause its release and activation. d-nb.info This rapid biochemical switch allows cells to initiate GG synthesis immediately, long before new enzyme synthesis can occur via transcriptional induction. frontiersin.orgasm.org

Table 2: Summary of Regulatory Mechanisms for Glucosylglycerol Synthesis in Synechocystis sp. PCC 6803

| Regulatory Level | Component | Function | Effect on GG Synthesis |

| Transcriptional | GgpR | Repressor protein | Negative (represses ggpS in low salt) |

| LexA | Transcriptional repressor | Negative (represses ggpS in low salt) | |

| SigF / SigB | Alternative sigma factors | Positive (required for full ggpS induction) | |

| Post-Transcriptional | IsaR1 | Small RNA (sRNA) | Negative (interacts with ggpS mRNA) |

| Post-Translational | Inorganic Ions (e.g., Na+) | Allosteric activators | Positive (activate pre-existing GgpS enzyme) |

| DNA Binding | Sequestration | Negative (inactive GgpS is bound to DNA) |

Adaptive Responses to Temperature and Desiccation

Glucosylglycerol Catabolism and Turnover Pathways in Microorganisms

Just as the synthesis of glucosylglycerol is crucial for acclimation to high osmolarity, its degradation is essential when the environmental stress subsides. researchgate.net The breakdown of GG allows microorganisms to recover the carbon and energy invested in its synthesis and prevents the internal osmotic potential from becoming excessively high following a decrease in external salinity (hypoosmotic shock). frontiersin.orgmicrobiologyresearch.org Two distinct enzymatic pathways for GG catabolism have been identified in different groups of microorganisms. nih.gov

In cyanobacteria like Synechocystis, GG is degraded by a specific hydrolase. researchgate.netfrontiersin.org

Glucosylglycerol hydrolase A (GghA): This enzyme catalyzes the simple hydrolysis of GG into its constituent parts: glucose and glycerol. frontiersin.orgfrontiersin.org The activity of GghA is inversely regulated by salt concentration compared to GgpS, ensuring that GG is degraded when salinity decreases. frontiersin.org This enzyme is therefore critical for the acclimation to fluctuating salt levels. microbiologyresearch.org

In contrast, many heterotrophic bacteria that synthesize GG, such as certain Marinobacter species, lack a GghA homolog and utilize a different pathway. nih.gov

Glucosylglycerol phosphorylase (GGP): This enzyme degrades GG through a two-step process involving phosphorolysis followed by hydrolysis. nih.govnih.gov First, GG is phosphorolytically cleaved using inorganic phosphate to yield α-glucose-1-phosphate and glycerol. Subsequently, the α-glucose-1-phosphate can be hydrolyzed to glucose. nih.gov The activity of GGP is also modulated by salt, being inhibited by high salt concentrations, which prevents the breakdown of the protective solute when it is most needed. nih.gov

Table 3: Comparison of Glucosylglycerol Catabolic Pathways

| Feature | GghA Pathway | GGP Pathway |

| Key Enzyme | Glucosylglycerol hydrolase A (GghA) | Glucosylglycerol phosphorylase (GGP) |

| Reaction | Hydrolysis | Phosphorolysis and Hydrolysis |

| Products | Glucose + Glycerol | α-Glucose-1-phosphate + Glycerol, then Glucose |

| Primary Organisms | Cyanobacteria (e.g., Synechocystis) | Heterotrophic Bacteria (e.g., Marinobacter) |

| Regulation | Activity inhibited by high salt | Activity inhibited by high salt |

Chemical and Biotechnological Synthesis Methodologies for 1 O Beta D Glucosyl Glycerol and Analogues

Chemical Synthesis Approaches

Chemical methods for synthesizing glycans and glycoconjugates like 1-O-(beta-D-glucosyl)glycerol are powerful for producing defined structures but are often complex. nih.gov The primary hurdles lie in selectively functionalizing one hydroxyl group among many and controlling the stereochemistry of the newly formed glycosidic bond. nih.gov

Multi-step Synthetic Strategies and Isomer Resolution Challenges

The chemical synthesis of a specific glycosylglycerol isomer such as this compound is a technically demanding process characterized by laborious procedures and potentially low yields. google.com A typical multi-step strategy involves the careful manipulation of protecting groups to mask reactive hydroxyl groups on both the glucose donor and the glycerol (B35011) acceptor, allowing the desired glycosidic linkage to form with precision. nih.gov

A major challenge in these syntheses is controlling regiochemistry. Glycerol has two primary hydroxyl groups and one secondary hydroxyl group, leading to the potential formation of multiple isomers, including 1-O- and 2-O-glycosylated products. The synthesis must therefore employ strategies that selectively expose only the C-1 hydroxyl group of a protected glycerol derivative to the activated glucose donor.

Protecting Group Chemistry and Stereochemical Control in Glycosylglycerol Synthesis

The stereoselective formation of the β-glycosidic bond in this compound synthesis is profoundly influenced by the choice of protecting groups on the glycosyl donor. nih.govmdpi.com This is a cornerstone of modern synthetic carbohydrate chemistry. beilstein-journals.org To achieve the desired 1,2-trans configuration characteristic of a β-glucoside, chemists utilize a strategy known as neighboring group participation. nih.govbeilstein-journals.org

This approach involves placing a "participating" protecting group, typically an acyl group like acetyl or benzoyl, at the C-2 position of the glucose donor. nih.govbeilstein-journals.org During the glycosylation reaction, this C-2 acyl group attacks the anomeric center as the leaving group departs, forming a cyclic oxonium ion intermediate. nih.gov This intermediate effectively shields one face of the molecule, forcing the glycerol acceptor to attack from the opposite face. nih.govmdpi.com This directed attack leads almost exclusively to the formation of the 1,2-trans glycosidic linkage, resulting in the desired β-anomer. nih.gov

The strategic installation and subsequent removal of these protecting groups are critical. nih.gov Benzyl ethers are often used as "permanent" protecting groups for other hydroxyl positions due to their stability under various reaction conditions, while acyl groups serve as the participating "temporary" groups. wiley-vch.de The careful orchestration of this protecting group scheme is essential for achieving high stereoselectivity and a successful synthesis. nih.govwiley-vch.de

Enzymatic Synthesis Strategies

Enzymatic synthesis offers a powerful alternative to chemical methods, providing high regioselectivity and stereoselectivity under mild reaction conditions without the need for toxic reagents or complex protection/deprotection steps. jmb.or.kr This makes it particularly suitable for producing compounds for the food and cosmetic industries. jmb.or.kr

Isolated Enzyme Systems: Reaction Optimization and Yield Enhancement

The use of isolated enzymes, such as glycoside hydrolases (GHs) or glycosyltransferases (GTs), allows for the targeted synthesis of glycosylglycerols. mdpi.com Glycoside hydrolases, which normally break down glycosidic bonds, can be used in reverse (transglycosylation) by providing a high concentration of an acceptor molecule like glycerol. jmb.or.kr Optimizing reaction parameters is key to maximizing product yield and minimizing unwanted side reactions like hydrolysis.

Key parameters for optimization include temperature, pH, and the molar ratio of the glycosyl donor to the acceptor. nih.gov For example, in the synthesis of α-glucosylglycerol using sucrose (B13894) phosphorylase, adjusting the initial concentrations of sucrose (donor) and glycerol (acceptor) is crucial for achieving high yields. bohrium.com Similarly, for the synthesis of β-glucosylglycerol using the thermostable β-glycosidase CelB from Pyrococcus furiosus, glycerol concentration directly impacts the suppression of hydrolysis and product formation. nih.gov A study using this enzyme in a continuous-flow microreactor at 70°C achieved a concentration of about 120 mM (30 g/L) of β-glucosylglycerol from cellobiose (B7769950) and 1 M glycerol. nih.gov

Table 1: Optimization of Enzymatic Synthesis of Glucosylglycerols

| Enzyme System | Donor Substrate | Acceptor | Key Optimization Parameters | Reported Yield | Reference |

| Sulfolobus shibatae β-glycosidase (SSG) | Cellobiose | Glycerol | Donor concentration (250 mM), Acceptor concentration (1 M) | 56% (total β-GGs) | nih.govjmb.or.kr |

| Pyrococcus furiosus β-glycosidase (CelB) | Cellobiose | Glycerol | Acceptor concentration (1 M), Temperature (70°C) | ~60% (based on cellobiose converted) | nih.gov |

| Sucrose Phosphorylase (SPase) | Sucrose | Glycerol | pH (7.0), Substrate concentrations, Enzyme preparation | High yield (specific value depends on conditions) | bohrium.com |

| Deinococcus geothermalis Amylosucrase (DGAS) | Sucrose | β-D-glucopyranosyl-(1→1/3)-D-glycerol | Donor/Acceptor ratio | 61% (α-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→1/3)-D-glycerol) | nih.govjmb.or.kr |

Transglycosylation Reactions with Diverse Donor and Acceptor Substrates

A key advantage of enzymatic synthesis is the ability to use a variety of donor and acceptor substrates. Transglycosylation reactions catalyzed by enzymes like β-glycosidases or amylosucrases can form glycosylglycerols from different starting materials. nih.govjmb.or.kr

Commonly used donor substrates include inexpensive and readily available sugars such as cellobiose and sucrose. nih.govjmb.or.kr For instance, the β-glycosidase from Sulfolobus shibatae effectively uses cellobiose as a glucosyl donor to transfer a glucose moiety to glycerol. nih.govjmb.or.kr Sucrose is another efficient donor, utilized by enzymes like sucrose phosphorylase and amylosucrase for glucosylation reactions. researchgate.netacs.org In addition to simple sugars, activated donors like 2-nitrophenyl-β-D-glucoside (oNPGlc) can also be used, often resulting in high product yields based on the amount of donor converted. nih.gov

The acceptor is typically glycerol. nih.govjmb.or.kr However, more complex molecules, including pre-formed glucosylglycerol itself, can act as acceptors to create novel, unnatural glycosides. In one study, β-D-glucopyranosyl-(1→1/3)-D-glycerol, produced in a first enzymatic step, was used as an acceptor in a second reaction catalyzed by amylosucrase to synthesize di- and triglycosylated glycerols. nih.govjmb.or.kr

Table 2: Examples of Donor and Acceptor Substrates in Enzymatic Glucosylglycerol Synthesis

| Enzyme | Donor Substrate(s) | Acceptor Substrate(s) | Product(s) | Reference |

| Sulfolobus shibatae β-glycosidase | Cellobiose | Glycerol | β-D-glucopyranosyl-(1→1/3)-D-glycerol, β-D-glucopyranosyl-(1→2)-D-glycerol | nih.govjmb.or.kr |

| Pyrococcus furiosus β-glycosidase (CelB) | Cellobiose, oNPGlc | Glycerol | 1-O-β-D-glucopyranosyl-rac-glycerol, 2-O-β-D-glucopyranosyl-sn-glycerol | nih.gov |

| Deinococcus geothermalis Amylosucrase | Sucrose | β-D-glucopyranosyl-(1→1/3)-D-glycerol | α-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→1/3)-D-glycerol, α-D-maltopyranosyl-(1→4)-β-D-glucopyranosyl-(1→1/3)-D-glycerol | nih.govjmb.or.kr |

| Cyclodextrin Glycosyltransferase (CGTase) | Soluble starch | Glycerol | Glucosyl-glycerols (α-linked) | researchgate.net |

Regioselectivity and Stereoselectivity Control in Enzymatic Reactions

Enzymes exhibit a high degree of selectivity, which is a significant advantage over chemical synthesis. jmb.or.kr They can distinguish between the primary (C1/C3) and secondary (C2) hydroxyl groups of glycerol, leading to the preferential formation of specific isomers.

For example, the thermostable β-glycosidase CelB from Pyrococcus furiosus produces a mixture of 1-O-β-D-glucopyranosyl-rac-glycerol (79%) and 2-O-β-D-glucopyranosyl-sn-glycerol (21%), showing a clear preference for the primary hydroxyl group. nih.gov Similarly, the β-glycosidase from Sulfolobus shibatae catalyzes a transglycosylation reaction to produce a mixture of β-D-glucopyranosyl-(1→1/3)-D-glycerol and β-D-glucopyranosyl-(1→2)-D-glycerol. jmb.or.kr In this case, the product linked to the primary carbon (a mixture of 1- and 3- isomers due to glycerol's prochiral nature) is the major component. jmb.or.kr The stereoselectivity of these retaining glycosidases ensures the formation of the β-glycosidic linkage, mirroring the configuration of the donor substrate's anomeric bond. jmb.or.kr This inherent selectivity simplifies downstream processing by reducing the number of isomers in the final product mixture. nih.govjmb.or.kr

Whole-Cell Biocatalysis for Glucosylglycerol Production

Whole-cell biocatalysis presents a robust and efficient alternative to using isolated enzymes for the production of glucosylglycerol (GG). This approach utilizes intact microbial cells that have been engineered to express the necessary enzymes, thereby circumventing the often costly and time-consuming processes of enzyme purification and immobilization. The cells themselves act as a contained and stable catalytic system.

Escherichia coli has been a workhorse for developing whole-cell catalysts for GG production. nih.gov Recombinant production of sucrose phosphorylase (SucP) from Leuconostoc mesenteroides (LmSucP) and Bifidobacterium adolescentis (BaSucP) in E. coli BL21(DE3) has been systematically compared. nih.gov Expression of these enzymes can constitute 40-50% of the total intracellular protein. nih.gov Studies have shown that LmSucP is generally preferred due to its higher regioselectivity for glycosylating the O2 position of glycerol (~88%) compared to BaSucP (~66%). nih.gov A significant advantage of whole-cell systems is the potential for high-yield production in bioreactors. For instance, fed-batch cultivation of E. coli expressing LmSucP has yielded approximately 40 g cell dry mass (CDM) per liter, with a corresponding enzyme activity of 2.0 × 10⁴ U/g CDM. nih.gov To make the intracellular enzymes accessible to the substrates, a simple permeabilization step, such as a single freeze-thaw cycle, can be employed. This treatment effectively exposes about 70% of the intracellular enzyme activity for the synthesis of GG without causing significant enzyme leakage from the cells. nih.gov This method has achieved GG production of around 65 g/L with a yield of approximately 90% from sucrose. nih.gov

More recently, food-grade microorganisms like Lactobacillus paracasei have been explored as cell factories for GG production. nih.govnih.gov A sucrose phosphorylase from Lactobacillus reuteri (LrSP) was overexpressed in L. paracasei, resulting in a 6.67-fold increase in intracellular SPase activity. nih.govnih.gov After permeabilization with Triton X-100, this whole-cell biocatalyst demonstrated significantly improved performance, with a 9.10-fold increase in productivity compared to the pure enzyme system. nih.govresearchgate.net Under optimized conditions, this system produced 203.21 g/L of 2-α-GG from 1 M sucrose and 1 M glycerol, showcasing the potential of lactic acid bacteria in high-titer GG production. nih.govresearchgate.net

Another innovative approach involves displaying the enzyme on the cell surface. Saccharomyces cerevisiae has been engineered to display sucrose phosphorylase on its cell wall using a Ccw12-based surface display system. researchgate.net This strategy allows the yeast cells to act as whole-cell biocatalysts, converting sucrose and glycerol into glucosylglycerol while the cell's own metabolism can consume by-products, which simplifies downstream processing. researchgate.net

Table 1: Comparison of Whole-Cell Biocatalysis Systems for Glucosylglycerol (GG) Production

| Host Organism | Enzyme | Key Features | Product Titer/Yield | Reference |

|---|---|---|---|---|

| Escherichia coli BL21(DE3) | Leuconostoc mesenteroides SucP (LmSucP) | High-level expression (40-50% of total protein); Freeze-thaw permeabilization. | ~65 g/L GG; ~90% yield from sucrose. | nih.gov |

| Lactobacillus paracasei BL-SP | Lactobacillus reuteri SPase (LrSP) | 6.67-fold increase in intracellular activity; Chemical permeabilization (Triton X-100). | 203.21 g/L 2-αGG. | nih.govresearchgate.net |

| Saccharomyces cerevisiae | Leuconostoc mesenteroides SucP (SucP) | Cell surface display using Ccw12-tag; By-product consumption by host. | Not specified. | researchgate.net |

Coupled Enzymatic Reactions for Enhanced Biosynthesis Efficiency

To overcome thermodynamic limitations and improve product yields, coupled enzymatic reactions have been developed for glucosylglycerol synthesis. These multi-enzyme cascade systems can drive the reaction towards product formation by efficiently regenerating a key intermediate or removing an inhibitory by-product.

A prominent strategy involves coupling the phosphorolysis of a cheap sugar source with the transglycosylation to glycerol. acs.org This approach utilizes two key enzymes: a phosphorylase to generate a glucose-1-phosphate intermediate and a glucosylglycerol phosphorylase (GGP) to transfer the glucosyl moiety to glycerol. For example, sucrose phosphorylase (SPase) or maltose (B56501) phosphorylase (MPase) can be used to break down sucrose or maltose in the presence of inorganic phosphate (B84403) to produce α-D-glucose 1-phosphate (αGlc1-P) and fructose (B13574) or glucose, respectively. acs.orgresearchgate.net The resulting αGlc1-P is then used by a GGP to glycosylate glycerol. researchgate.net

Another coupled enzymatic approach utilizes β-glycosidase and amylosucrase for the synthesis of β-glucosylglycerol and its derivatives. nih.gov In this system, a β-glycosidase from Sulfolobus shibatae catalyzes the transglycosylation from cellobiose (donor) to glycerol (acceptor), producing a mixture of β-D-glucopyranosyl-(1→1/3)-D-glycerol and β-D-glucopyranosyl-(1→2)-D-glycerol with a yield of 56%. nih.govjmb.or.kr Subsequently, amylosucrase from Deinococcus geothermalis can use the synthesized β-GG as an acceptor for a second transglycosylation reaction with sucrose as the donor. nih.gov This second step leads to the formation of unnatural glycosides, such as α-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→1/3)-D-glycerol (61% yield) and α-D-maltopyranosyl-(1→4)-β-D-glucopyranosyl-(1→1/3)-D-glycerol (28% yield), demonstrating the versatility of coupled reactions in creating novel compounds. nih.govjmb.or.kr

Table 2: Performance of Coupled Enzymatic Systems for Glucosylglycerol Synthesis

| Enzyme System | Substrates | Product | Yield / Titer | Productivity | Reference |

|---|---|---|---|---|---|

| Sucrose Phosphorylase & Glucosylglycerol Phosphorylase | Sucrose, Glycerol | Glucosylglycerol | 98% yield; 452 g/L | 24.3 g/L/h | acs.org |

| Sulfolobus shibatae β-glycosidase | Cellobiose, Glycerol | β-Glucosylglycerols | 56% | Not specified | nih.govjmb.or.kr |

| Amylosucrase & β-GG | Sucrose, β-D-glucopyranosyl-(1→1/3)-D-glycerol | Unnatural Glycosides | 61% and 28% | Not specified | nih.govjmb.or.kr |

Metabolic Engineering for Enhanced Glucosylglycerol Production

Metabolic engineering, which involves the targeted modification of cellular genetic and regulatory processes, is a powerful tool for optimizing microbial strains for the overproduction of desired chemicals like glucosylglycerol. annualreviews.org This involves rational design based on pathway analysis to enhance metabolic flux towards the product and minimize competing pathways. annualreviews.org

Microbial Strain Design and Optimization for High-Yield Production

The rational design of microbial strains is crucial for developing economically viable bioprocesses. Key considerations in strain selection and optimization include high productivity and yield, tolerance to process conditions (e.g., temperature, pH, substrate/product concentrations), and genetic tractability. microbialtec.com

For glucosylglycerol production, several microbial hosts have been engineered. In E. coli, a common strategy involves co-expressing genes for multi-step glucosylation pathways that use glucose 1-phosphate as a key intermediate. europa.eu This allows for the de novo biosynthesis of the target compound from simple carbon sources like glucose. unl.edu Engineering efforts in E. coli have also focused on creating host strains that can efficiently convert substrates to products under controlled fermentation conditions, achieving high titers. unl.edu

Saccharomyces cerevisiae is another attractive host, particularly for its robustness in industrial fermentations. Engineering strategies in yeast have included inactivating competing pathways to redirect carbon flux towards a desired precursor. For example, deletion of the triose phosphate isomerase gene (TPI1) in S. cerevisiae has been shown to lead to the accumulation of glycerol, a key precursor for GG synthesis. asm.org By combining such modifications with the introduction of the GG synthesis pathway, production can be enhanced. Further optimization, such as expressing a deregulated version of a key enzyme, can significantly boost product titers. nih.gov

Cyanobacteria are also being explored as sustainable producers of GG. frontiersin.org These photosynthetic organisms can synthesize GG as a compatible solute in response to salt stress. frontiersin.org The synthesis pathway involves two key enzymes: glucosylglycerol-phosphate synthase (GgpS) and glucosylglycerol-phosphate phosphatase (GgpP). frontiersin.org By understanding the genetic regulation of this pathway, it is possible to engineer cyanobacterial strains for the overproduction of GG directly from CO₂, water, and sunlight, offering a green production route. frontiersin.org

Table 3: Examples of Engineered Microbial Strains for Glucoside Production

| Organism | Engineering Strategy | Target Product | Key Outcome | Reference |

|---|---|---|---|---|

| Escherichia coli | Co-expression of multi-step glucosylation pathway genes. | Glucosides | High-activity cell factories. | europa.eu |

| Escherichia coli | Introduction of an artificial pathway from lactic acid isomers. | 1,2-Propanediol | Titer of 17.3 g/L with 42.2% molar yield from glucose. | unl.edu |

| Saccharomyces cerevisiae | Inactivation of TPI1 gene. | Glycerol | Final concentration of 219 g/L. | asm.org |

| Corynebacterium glutamicum | Introduction of bifunctional isochorismate synthase/lyase. | Salicylic Acid | 100 mg/L in shake-flask experiments. | nih.gov |

Enzyme Engineering for Improved Activity, Specificity, and Stability

The performance of biocatalytic processes is heavily dependent on the properties of the enzymes used. Enzyme engineering aims to tailor enzymes for industrial applications by improving their catalytic efficiency, substrate specificity, and stability under process conditions.

Sucrose phosphorylase (SPase), a key enzyme in GG production, has been a major target for protein engineering. The industrial process for 2-O-glucosylglycerol often suffers from the poor thermostability of the commonly used SPase from Leuconostoc mesenteroides. researchgate.net To address this, a more thermostable homologous SPase was engineered to enhance its catalytic performance at elevated temperatures. researchgate.net By using homology modeling and docking studies, key amino acid residues in the acceptor binding site (e.g., Tyr194, Ala333, Gln336) were identified and mutated to improve the binding of glycerol. researchgate.net

Improving enzyme selectivity is also critical. For example, SPase can catalyze competing hydrolysis and transglycosylation reactions. Engineering the enzyme to favor the transfer of the glucosyl moiety to glycerol over water is essential for achieving high product yields. nih.gov By modifying residues in and around the active site, it is possible to alter the enzyme's substrate preference and regioselectivity, ensuring the desired isomer of glucosylglycerol is produced with high purity.

Process Integration and Downstream Processing Considerations in Bioreactor Systems

The successful industrial-scale production of glucosylglycerol requires not only an efficient biocatalyst but also a well-designed and integrated bioprocess, encompassing both the upstream synthesis in a bioreactor and the downstream processing (DSP) for product purification. europa.eu

An integrated process for 2-α-D-glucosyl-glycerol (2-GG) production has been demonstrated at a significant scale, linking continuous enzymatic synthesis with subsequent purification steps. acs.org The synthesis step often uses high concentrations of glycerol to suppress the competing hydrolysis of the sucrose donor substrate. nih.govacs.org This results in a product stream containing 2-GG, the fructose by-product, and a large excess of unreacted glycerol. nih.govacs.org The composition of this mixture dictates the main challenges for downstream processing: the efficient separation of the product from fructose and glycerol. acs.org

Several unit operations have been proposed and tested for the purification of 2-GG. acs.orgresearchgate.net Nanofiltration is a key technology used to separate the larger 2-GG molecule from the smaller fructose and glycerol molecules. europa.eu To handle the large excess of glycerol, multistep discontinuous diafiltration can be employed. acs.org Fructose can be separated using techniques like reactive extraction followed by an acidic stripping process. acs.org The final product stream is often concentrated via evaporation to achieve the desired purity, which can be ≥50 wt% 2-GG. acs.org

Biological Roles and Physiological Functions Excluding Human Clinical Context

Compatible Solute and Osmoprotectant Functions in Microorganisms and Plants

Glucosylglycerol is well-documented as a compatible solute, also known as an osmoprotectant, in a variety of organisms, particularly in microorganisms like cyanobacteria and in some higher plants. researchgate.netnih.govnih.gov These molecules are small, highly soluble organic compounds that accumulate in high concentrations within the cytoplasm to counteract external osmotic stress without interfering with normal cellular processes. oup.com The accumulation of these solutes is a primary strategy for maintaining cellular turgor and viability in environments with high salinity or fluctuating water availability. nih.govoup.com

The beta-isomer, 2-O-(beta-D-glucosyl)glycerol, has been specifically identified as a natural osmolyte that plays a significant role in cellular osmoregulation. smolecule.com It is found in some higher plants and is known to be a structural unit of cell membrane components in various organisms. researchgate.net For instance, cyanobacteria living in saline environments synthesize and accumulate glucosylglycerol to balance the high external salt concentration, which protects the cells from dehydration. google.comnih.gov Moderately salt-tolerant cyanobacteria, which can grow in up to 1.8 M NaCl, typically accumulate glucosylglycerol for this purpose. mdpi.com Similarly, the presence of 2-O-(beta-D-glucosyl)glycerol has been noted in plants like Arabidopsis thaliana, suggesting a role in cellular processes, potentially as a signaling molecule or in defense mechanisms. smolecule.comebi.ac.uk

Molecular Mechanisms of Osmotic Stress Tolerance and Cell Volume Regulation

When exposed to hyperosmotic conditions, such as high salt concentrations, cells risk losing water to the environment, leading to a decrease in cell volume and turgor pressure, which can inhibit growth and division. The accumulation of compatible solutes like glucosylglycerol is a key molecular mechanism to combat this. nih.gov By increasing the intracellular solute concentration, glucosylglycerol lowers the water potential inside the cell, preventing water efflux and maintaining cell volume. oup.com

Research on the cyanobacterium Synechocystis sp. PCC 6803 demonstrates this mechanism clearly. Upon a sudden increase in external NaCl, these cells synthesize glucosylglycerol, which allows them to tolerate high salt levels. nih.govnih.gov In mutant cells unable to synthesize glucosylglycerol, salt stress leads to inhibited cell division and abnormal cell size. nih.govnih.gov The external addition of glucosylglycerol to these mutant cells protected them against the stress and restored normal cell division, confirming its crucial role in osmotic tolerance. nih.govnih.gov The process is tightly regulated, often involving the synthesis of glucosylglycerol from precursors like ADP-glucose and glycerol (B35011) 3-phosphate, followed by dephosphorylation. nih.govfrontiersin.org Furthermore, many organisms possess specific transport systems to take up glucosylglycerol from the environment or to recapture any that leaks out, highlighting its importance for survival under osmotic stress. oup.comfrontiersin.org

| Strain | Condition | Observation | Conclusion | Reference |

|---|---|---|---|---|

| Wild-Type | High Salt (e.g., 800 mM NaCl) | Inhibition of cell division, increased cell size. Accumulates GG. | GG accumulation is a natural response to high salt stress. | nih.govnih.gov |

| ΔggpS Mutant (cannot synthesize GG) | Moderate Salt (450 mM NaCl) | Inhibited cell division, significant increase in cell size, incomplete separation of daughter cells. | GG is essential for proper cell division under salt stress. | nih.govnih.gov |

| ΔggpS Mutant (cannot synthesize GG) | Moderate Salt (450 mM NaCl) + External GG | Protection against salt stress, reversal of adverse effects on cell division and size. | Exogenous GG can rescue the salt-sensitive phenotype. | nih.govnih.gov |

Role in Thermoadaptation and Desiccation Tolerance of Cellular Systems

The protective functions of glucosylglycerol extend beyond osmotic stress to include tolerance against temperature extremes (thermoadaptation) and drying (desiccation tolerance). oup.comoup.com Compatible solutes, in general, are known to stabilize proteins and membranes under these harsh conditions. oup.com

In the thermophilic bacterium Hydrogenothermus marinus, the accumulation of glucosylglycerol, triggered by salt stress, also provides protection against desiccation. oup.comresearchgate.net Studies on the resurrection plant Myrothamnus flabellifolius, which can survive extreme water loss, have found substantial amounts of glucosylglycerol, suggesting its role in protecting cellular structures during dehydration. researchgate.net The mechanism involves the interaction of glucosylglycerol with macromolecules, preventing their denaturation and aggregation as water becomes scarce. smolecule.com This stabilizing effect is crucial for the survival of organisms that experience periodic drying and rehydration. oup.com Some extremely desiccation-resistant bacteria, such as certain Geodermatophilus species, also accumulate glucosylglycerol. oup.com

Cellular Protective Mechanisms (non-human cell models)

Cryoprotective Properties for Proteins and Biological Samples (in vitro applications)

Glucosylglycerol has been identified as an effective cryoprotectant, a substance that protects biological tissue from damage caused by freezing. une.edu.auresearchgate.net During freezing, the formation of ice crystals can cause severe mechanical damage to cells and macromolecules. Cryoprotectants work by lowering the freezing point and inhibiting the growth of ice crystals. une.edu.auresearchgate.net

In vitro studies have shown that glyceryl glucoside is a promising alternative to common cryoprotectants like glycerol and dimethyl sulfoxide (B87167) (DMSO), as it exhibits lower cytotoxicity and genotoxicity. une.edu.auresearchgate.net Its ability to stabilize proteins during freeze-thaw cycles is particularly valuable. For example, exopolysaccharides (EPS) produced by some cold-adapted bacteria, which can contain glucose and glycerol components, have demonstrated significant cryoprotective activity, comparable to that of glycerol, for mesophilic bacteria like E. coli. frontiersin.org This suggests that glycosides like 1-O-(beta-D-glucosyl)glycerol can effectively preserve the viability of bacterial strains during long-term storage at low temperatures. nih.gov

| Cryoprotectant | Model System | Finding | Reference |

|---|---|---|---|

| Glyceryl Glucoside (GG) | General | Lower genotoxicity and cytotoxicity compared to glycerol and DMSO. | une.edu.auresearchgate.net |

| Exopolysaccharide (EPS) (5%) | E. coli k12 | Conferred significant cryoprotection, comparable to 20% glycerol. Maximum survivability after seven freeze-thaw cycles was 89.7%. | frontiersin.org |

| Glycerin (70%) with nutrients | Enterobacterales strains | Optimal for preserving viability at -20°C for 12 months, with a survival rate of 88.87%. | nih.gov |

Mitigation of Oxidative Stress and Modulation of Reactive Oxygen Species (e.g., in yeast models)

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates. aginganddisease.orgnih.gov This imbalance can lead to damage of important cellular components like lipids, proteins, and DNA. mdpi.com 2-O-(beta-D-glucosyl)glycerol has demonstrated antioxidant properties that help mitigate this damage. google.comsmolecule.com

Intermolecular Interactions and Molecular Mechanisms

The protective functions of this compound are rooted in its molecular structure and its interactions with water and biomolecules. As a polyol with multiple hydroxyl groups, it is capable of forming extensive hydrogen bond networks.

The anomeric configuration (α vs. β) significantly influences the three-dimensional structure and intermolecular interactions. The beta configuration results in a specific spatial orientation of the glucosyl residue relative to the glycerol backbone, leading to distinct hydrogen bonding patterns and binding affinities with enzymes and membranes compared to the alpha form.

As a compatible solute, the mechanism is often described by the "preferential exclusion" model. Glucosylglycerol is preferentially excluded from the immediate surface of proteins. This thermodynamic instability is relieved by favoring the native, more compact protein conformation, thus stabilizing the protein against unfolding under stress. oup.com

In its role as a cryoprotectant, the hydrogen bonding capacity of glucosylglycerol is key. It interacts with water molecules, disrupting the formation of the highly ordered crystal lattice of ice. researchgate.net This vitrification of the aqueous solution protects cellular structures from mechanical damage during freezing. une.edu.au The interaction with membranes is also critical; cryoprotectants can alter membrane permeability and reduce dehydration during freezing. researchgate.net

Computational studies and structural analysis of enzyme-substrate complexes show that specific amino acid residues in enzymes form hydrogen bond networks with the hydroxyl groups of glucosylglycerol, ensuring proper recognition and binding for catalysis. This ability to interact specifically with biomolecules without disrupting their fundamental activity is the hallmark of a compatible solute. oup.com

Interactions with Biological Macromolecules (e.g., enzymes, cellular components)

This compound is a structural component of cell membrane constituents, specifically non-bilayer glycolipids, found in a variety of organisms including microorganisms, algae, and plants. nih.gov The anomeric configuration of the glucosyl moiety is a significant factor in the molecule's interactions with biological macromolecules such as enzymes and components of the cell membrane. The multiple hydroxyl groups present in both the glucose and glycerol portions of the molecule facilitate extensive hydrogen bonding. This capacity for hydrogen bonding not only influences its solubility and hygroscopic nature but also its ability to interact with and stabilize other biological macromolecules like proteins and lipids.

A notable interaction of this compound is with phosphorylase enzymes. For instance, research on glucosylglycerol phosphorylase has shown that an extensive network of hydrogen bonds, involving specific amino acid residues like tyrosine and lysine, is crucial for substrate recognition and binding within the enzyme's active site. nih.gov This intricate network ensures the optimal positioning of the glucosylglycerol substrate for catalysis. nih.gov In the case of glucosylglycerol phosphorylase from Bacillus selenitireducens MLS10, the enzyme catalyzes the reversible phosphorolysis of 2-O-α-D-glucosylglycerol using β-D-glucose 1-phosphate as the donor. nih.gov This demonstrates a specific enzymatic interaction where the polyol (glycerol) acts as a suitable acceptor substrate. nih.gov

Influence on Cell Wall Integrity and Immunogenicity in Microbial Systems (e.g., Lactobacillus plantarum)

In Gram-positive bacteria such as Lactobacillus plantarum, this compound is a fundamental constituent of wall teichoic acids (WTAs). science.govresearchgate.net These anionic polymers are covalently linked to the peptidoglycan layer of the cell wall and are crucial for maintaining cell wall integrity. researchgate.netresearchgate.net Specifically, a polymer structure of 3,6'-linked poly(1-O-β-D-glucosyl-sn-glycerol phosphate) has been identified as a WTA backbone in certain L. plantarum strains. science.govresearchgate.net The presence and structure of these WTAs, which incorporate 1-O-β-D-glucosylglycerol, contribute to the rigidity of the cell wall. This increased rigidity can, in turn, influence the bacterium's resistance to enzymatic degradation, for example, by lysozyme (B549824). nih.gov While direct quantitative data on lysozyme resistance conferred specifically by this compound-containing WTAs is not detailed in the provided search results, the general role of WTAs in contributing to lysozyme resistance in Gram-positive bacteria is well-established.

Table 1: Influence of Lactobacillus plantarum Components on Macrophage Cytokine Production This table is interactive. You can sort and filter the data.

| Stimulant | Macrophage Response | Cytokine Production Level | Reference |

|---|---|---|---|

| L. plantarum (whole bacteria) | Potent IL-10 induction | High | aai.org |

| L. plantarum (whole bacteria) | Weak IL-12 induction | Low (at optimal dose of 3 µg/ml) | aai.org |

| L. plantarum intact cell walls (with WTA) | IL-12 secretion | Induced | nih.gov |

| L. plantarum cell walls (WTA removed) | IL-12 secretion | Abolished | nih.gov |

Prebiotic Effects on Microbial Growth and Pathogen Inhibition (in vitro and non-human animal models)

Glucosylglycerol has demonstrated significant prebiotic potential by stimulating the growth of beneficial probiotic bacteria and inhibiting the proliferation of pathogenic strains in in vitro studies. ffhdj.comsemanticscholar.org Research has shown that glucosylglycerol can enhance the growth of Lactobacillus plantarum. ffhdj.commdpi.com One study reported that agar (B569324) oligosaccharides, which can be structurally related to glucosylglycerol, enhanced the growth of Lactobacillus plantarum by 254%. mdpi.com Another study comparing glucosylglycerol with other commercial prebiotics like fructo-oligosaccharides (FOS), inulin, and lactulose (B1674317) found that glucosylglycerol significantly stimulated the growth of both Lactobacillus acidophilus and Lactobacillus plantarum. ffhdj.com

In addition to promoting probiotic growth, glucosylglycerol has been shown to inhibit the growth of various intestinal pathogens. In vitro studies have demonstrated its ability to create a wider inhibition zone against pathogens compared to cultures without any oligosaccharide. ffhdj.comsemanticscholar.org For instance, a study reported that agar oligosaccharides inhibited the growth of Bacillus cereus by 32.80% and Escherichia coli by 58.94%. mdpi.com Another study confirmed the high ability of glucosylglycerol to inhibit pathogens including Bacillus cereus, Escherichia coli, Salmonella paratyphi, and Staphylococcus aureus. ffhdj.com

While most of the detailed research has been conducted in vitro, there is emerging evidence from non-human animal models suggesting the beneficial effects of related compounds on gut health. For example, dietary supplementation with glycerol monolaurate in Black Sea Bream was found to enhance intestinal integrity and nutrient absorption capacity. mdpi.com In obese and diabetic mice, prebiotic feeding, in general, has been shown to modulate the gut microbiota, leading to improved glucose homeostasis and reduced fat-mass development. nih.gov These studies, while not directly on this compound, support the potential for this and similar compounds to exert positive effects on gut health in animal models. mdpi.comnih.gov

Table 2: In Vitro Prebiotic and Pathogen Inhibition Effects of Glucosylglycerol and Related Oligosaccharides This table is interactive. You can sort and filter the data.

| Test Organism | Effect | Quantitative Measure | Substrate | Reference |

|---|---|---|---|---|

| Lactobacillus plantarum | Growth Stimulation | 254% increase | Agar Oligosaccharides | mdpi.com |

| Lactobacillus plantarum | Growth Stimulation | Significant stimulation (P<0.05) | Glucosylglycerol | ffhdj.com |

| Lactobacillus acidophilus | Growth Stimulation | Significant stimulation (P<0.05) | Glucosylglycerol | ffhdj.com |

| Bacillus cereus | Growth Inhibition | 32.80% inhibition | Agar Oligosaccharides | mdpi.com |

| Escherichia coli | Growth Inhibition | 58.94% inhibition | Agar Oligosaccharides | mdpi.com |

| Bacillus cereus | Growth Inhibition | High ability of inhibition | Glucosylglycerol | ffhdj.com |

| Escherichia coli | Growth Inhibition | High ability of inhibition | Glucosylglycerol | ffhdj.com |

| Salmonella paratyphi | Growth Inhibition | High ability of inhibition | Glucosylglycerol | ffhdj.com |

Analytical Methods for Characterization and Quantification of Glucosylglycerols

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for isolating glucosylglycerols from complex matrices and for separating isomeric forms. The choice of chromatographic technique depends on the specific analytical challenge, such as the complexity of the sample and the need to resolve structurally similar molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Complex Matrices

Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and selective method for the quantification of glucosylglycerols in intricate biological and food samples. nih.govresearchgate.net This technique is particularly advantageous due to its ability to handle complex matrices and provide molecular weight information, which aids in compound identification. nih.gov

For instance, an LC-MS/MS method has been developed for the rapid and simultaneous relative quantitation of glycosidic linkages in oligosaccharides and polysaccharides. researchgate.net This involves permethylation, hydrolysis, and derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) prior to analysis by ultra-high performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC/QqQ-MS) in multiple reaction monitoring (MRM) mode. researchgate.net This approach allows for the separation and quantification of various linkage types within a short run-time. researchgate.net

In the analysis of cyanobacterial extracts, a capillary ion chromatography-mass spectrometry (CIC-MS) method has been successfully applied to determine glucosylglycerol and sucrose (B13894). nih.govresearchgate.net This method demonstrates high accuracy and sensitivity, with low limits of detection for glucosylglycerol. nih.govresearchgate.net The use of enzymatic derivatization to convert glucose and glycerol (B35011) to their phosphorylated forms, glucose-6-phosphate and sn-glycerol-3-phosphate respectively, can enhance their detection by LC-MS. nih.gov

High-Performance Anion-Exchange Chromatography (HPAEC) for Isomer Separation

High-performance anion-exchange chromatography (HPAEC), often coupled with pulsed amperometric detection (PAD), is a powerful technique for the separation of carbohydrate isomers, including glucosylglycerols. chromatographyonline.comjst.go.jp HPAEC-PAD is well-suited for analyzing complex mixtures of carbohydrates and can separate isomers such as epimers and disaccharides with different linkage positions. chromatographyonline.com

This technique has been employed to measure the amount of glycerol glycosides, where different isomers can be observed as distinct peaks in the chromatogram. jmb.or.krjmb.or.kr For example, in the analysis of transglycosylation products, HPAEC was able to separate different positional isomers of glucosylglycerol. jmb.or.krjmb.or.kr However, it has been noted that stereoisomers may sometimes appear as a double peak as they may not be completely separated by HPAEC. jmb.or.krjmb.or.kr The separation is typically achieved using a strong base eluent, such as sodium hydroxide. researchgate.net

Chiral Chromatography for Stereoisomer Resolution

The resolution of stereoisomers of glucosylglycerol is critical due to their distinct biological activities. Chiral chromatography is the primary method for separating enantiomers. gcms.cz This can be achieved using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). nih.govnih.govwelch-us.com

Amylose-based chiral columns have demonstrated the ability to separate mono- and diacylglycerol enantiomers. nih.gov The separation of enantiomers can also be accomplished by converting them into diastereomers using a chiral derivatization reagent, which can then be separated by conventional chromatography. Another approach involves the use of chiral mobile phase additives (CMPA), where a chiral selector is added to the mobile phase to facilitate the separation on a standard non-chiral column. welch-us.com Cyclodextrins are commonly used as chiral selectors in both CSPs and as mobile phase additives. welch-us.com The choice of the chiral separation method depends on factors such as the nature of the compound, the matrix, and the required analytical scale.

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once separated, spectroscopic and spectrometric techniques are indispensable for the definitive structural characterization of 1-O-(beta-D-glucosyl)glycerol, including the determination of its molecular mass, the position of the glycosidic linkage, and the anomeric configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Positional and Anomeric Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural elucidation of carbohydrates like this compound. glycopedia.eu Both ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number of sugar residues, monosaccharide composition, sequence, and anomeric configuration. nih.gov

The anomeric configuration (α or β) can be determined from the coupling constant of the anomeric proton in the ¹H NMR spectrum. jmb.or.kr A coupling constant (J-value) of approximately 8.0 Hz is characteristic of a β-glycosidic linkage. jmb.or.kr The chemical shifts of anomeric protons typically appear in the range of 4.4–6.0 ppm. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton. unimo.it The chemical shift of the anomeric carbon can help distinguish between α and β anomers. unimo.it Furthermore, the position of the glycosidic linkage on the glycerol moiety can be confirmed by observing the glycosylation shift of the corresponding carbon atom. jmb.or.kr For instance, the attachment of glucose to the C1 position of glycerol results in a downfield shift of the C-1 signal. jmb.or.kr Two-dimensional NMR techniques, such as HSQC and HMBC, are used to correlate proton and carbon signals, providing unambiguous structural assignments. dergipark.org.trplos.org

Table 1: Representative NMR Data for Glucosylglycerol Isomers This table is interactive. Click on the headers to sort.

| Compound | Nucleus | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |

|---|---|---|---|

| β-D-glucopyranosyl-(1→1/3)-D-glycerol | ¹³C (C-1) | 72.3 / 72.4 | |

| β-D-glucopyranosyl-(1→1/3)-D-glycerol | ¹³C (Sugar Moiety) | 104.5/104.7, 75.0/75.1, 77.8, 71.5/71.6, 77.9, 62.6 | |

| β-D-glucopyranosyl-(1→1/3)-D-glycerol | ¹H (Anomeric) | 4.287 / 4.294 | 8.0 / 8.0 |

Data sourced from a study on the enzymatic synthesis of β-glucosylglycerol. jmb.or.kr

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. creative-proteomics.com The molecular ion peak in the mass spectrum confirms the molecular mass of the compound. jmb.or.kr For glucosylglycerol, a molecular ion peak at a mass-to-charge ratio (m/z) of 255 [M+H]⁺ or 277.2 [M+Na]⁺ is typically observed, confirming its molecular weight of 254.23 g/mol . jmb.or.krnih.gov

Tandem mass spectrometry (MS/MS) provides insights into the structure by analyzing the fragmentation patterns of the parent ion. nih.gov The fragmentation of glycosidic bonds is a key feature in the mass spectra of glycosides. nih.gov In O-glycosides, the O-C glycosidic bond is often the most labile and its cleavage is a major fragmentation pathway. nih.gov The fragmentation patterns can help to distinguish between different isomers. nih.gov For ethers, fragmentation tends to occur at the carbon-carbon bond alpha to the oxygen atom. libretexts.org The detailed analysis of these fragmentation patterns, often aided by isotopic labeling, allows for the comprehensive structural characterization of glucosylglycerols. nih.gov

Enzymatic Assays for Activity and Concentration Determination

Enzymatic assays serve as powerful and highly specific tools for the determination of glucosylglycerol concentrations and for characterizing the activity of enzymes that metabolize these compounds. These assays are predicated on the principle of monitoring an enzyme-catalyzed reaction. The concentration of a glucosylglycerol can be determined by measuring the rate or extent of its conversion to specific products by a known amount of enzyme. Conversely, the activity of a glucosylglycerol-metabolizing enzyme is determined by measuring the rate of substrate consumption or product formation under defined conditions. These methods are valued for their sensitivity and specificity, often allowing for quantification in complex biological matrices.

The enzymatic hydrolysis of this compound results in the cleavage of the glycosidic bond, releasing its constituent molecules: glucose and glycerol. The quantification of these hydrolytic products is a cornerstone for determining the rate of the enzymatic reaction and calculating substrate conversion.

A primary method for analyzing these products involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography (HPAEC) are frequently employed to separate and quantify the substrate and its hydrolytic products from the reaction mixture. jmb.or.krfrontiersin.org For instance, HPLC systems equipped with a refractive index detector can be used to identify and quantify metabolites by comparing them to external standards. frontiersin.org HPAEC, often coupled with an electrochemical detector, provides high-resolution separation and sensitive quantification of carbohydrates like glycerol glycosides. jmb.or.kr Similarly, ion-exchange chromatography has been successfully used to determine the amounts of glucosylglycerol, glucose, and glycerol in reaction mixtures. nih.gov

Alternatively, spectrophotometric methods using coupled enzyme assays can quantify the released glucose. A common approach uses a glucose oxidase/peroxidase kit. plos.orgplos.org In this system, glucose oxidase catalyzes the oxidation of glucose, producing hydrogen peroxide, which is then used by peroxidase to oxidize a chromogenic substrate. The resulting color change is measured by a spectrophotometer, and the absorbance is proportional to the initial glucose concentration. plos.orgplos.org

The substrate conversion rate is a critical parameter for evaluating the efficiency of an enzymatic process. It is defined as the amount of substrate converted to product within a specific timeframe. This rate is influenced by various factors, including enzyme concentration, substrate and product concentrations, pH, and temperature. nih.govnih.gov

Detailed kinetic studies have been performed on enzymes that hydrolyze derivatives of this compound. Human placental glucocerebrosidase, a lysosomal β-glucosidase, has been shown to hydrolyze 2,3-di-O-tetradecyl-1-O-(beta-D-glucopyranosyl)-sn-glycerol. nih.gov The kinetic parameters for this hydrolysis have been determined and compared with the enzyme's natural substrate, glucocerebroside, demonstrating that the glucosylglycerol derivative is an excellent substrate for the enzyme. nih.gov

Table 1: Kinetic Parameters for the Hydrolysis of a this compound Derivative by Human Glucocerebrosidase

| Substrate | Michaelis Constant (K_m) (mM) | Maximum Velocity (V_max) (units/mg) |

| 2,3-di-O-tetradecyl-1-O-(beta-D-glucopyranosyl)-sn-glycerol | 0.15 nih.gov | 19.8 nih.gov |

| Glucocerebroside (Natural Substrate) | 0.080 nih.gov | 10.4 nih.gov |

The conversion yield is another key metric, particularly in synthetic applications. In studies involving the enzymatic synthesis of β-glucosylglycerols using β-glycosidase, the conversion of the donor substrate (cellobiose) to product was systematically evaluated. The yield of β-glucosylglycerols was found to be dependent on the initial concentrations of both the glucosyl donor and the glycerol acceptor. For example, using β-glycosidase from Sulfolobus shibatae, a transglycosylation reaction with 1 M glycerol and 250 mM cellobiose (B7769950) resulted in a 56% conversion yield to β-glucosylglycerols. jmb.or.kr

Table 2: Effect of Cellobiose Concentration on the Conversion Yield to β-Glucosylglycerol (β-GG)

| Cellobiose Concentration (mM) | Glycerol Concentration (M) | Conversion Yield to β-GG (%) |

| 15 | 1 | Data not saturated |

| 62 | 1 | Data not saturated |

| 125 | 1 | Data not saturated |

| 250 | 1 | ~56 jmb.or.kr |

| 375 | 1 | Decreased jmb.or.kr |

| 500 | 1 | Decreased jmb.or.kr |

| Data derived from a study on the synthesis of β-D-glucopyranosyl-(1→1/3)-D-glycerol and β-D-glucopyranosyl-(1→2)-D-glycerol. jmb.or.kr |

Exploration of Glucosylglycerol Derivatives and Analogues

Synthesis of Glycosylglycerol Derivatives